N-Methylanatoxin
Overview
Description
N-Methylanatoxin is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylanatoxin typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, followed by the introduction of the hydroxyethyl and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced manufacturing techniques can be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Methylanatoxin undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can modify the bicyclic core or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a critical role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-Methylanatoxin has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-Methylanatoxin involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. Detailed studies on its binding affinity, molecular docking, and pathway analysis are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic structures with hydroxyethyl and methyl groups, such as:
- 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-octene
- 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-decene
Uniqueness
What sets N-Methylanatoxin apart is its specific bicyclic structure and the positioning of the hydroxyethyl and methyl groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications.
Biological Activity
N-Methylanatoxin, a derivative of anatoxin-a, has garnered attention due to its biological activity, particularly in relation to nicotinic acetylcholine receptors (nAChRs). This article synthesizes findings from various studies to provide a comprehensive overview of the compound's pharmacological properties, mechanisms of action, and potential implications in neurotoxicity.
Chemical Structure and Classification
This compound is classified as a homotropane alkaloid, structurally related to anatoxin-a. Its chemical modifications, particularly the methylation at the nitrogen atom, influence its biological activity and interaction with nAChRs.
This compound exhibits complex interactions with nAChRs, primarily functioning as an antagonist rather than an agonist:
- Inhibition of Receptor Binding : Studies indicate that this compound can inhibit the binding of radiolabeled ligands (e.g., bungarotoxin) to nAChRs, suggesting a competitive inhibition mechanism. The potency of this inhibition varies between its stereoisomers, with the R-isomer displaying a significantly higher affinity than the S-isomer .
- Ion Channel Blockade : Unlike its parent compound anatoxin-a, which acts as an agonist at low concentrations, this compound demonstrates ion channel blocking properties at higher concentrations. This blockade is concentration-dependent and exhibits voltage sensitivity .
Table 1: Comparative Potency of Anatoxin-a and this compound
Compound | Binding Affinity (K(i) in M) | Mechanism | Potency at nAChR |
---|---|---|---|
Anatoxin-a | Agonist | High | |
This compound | Varies (low micromolar) | Antagonist/Blocker | Moderate |
Biological Effects
The biological effects of this compound primarily manifest through its interaction with peripheral and central nAChRs:
- Neurotoxicity : this compound's ability to block nAChR ion channels can lead to significant neurotoxic effects, including muscle paralysis and respiratory failure. This is particularly relevant in cases where prolonged exposure occurs, leading to receptor desensitization .
- Pharmacological Implications : The unique properties of this compound may offer insights into the design of novel therapeutic agents targeting nAChRs for conditions such as neurodegenerative diseases and other disorders involving cholinergic signaling .
Case Studies
Several case studies have highlighted the implications of this compound in both laboratory settings and potential real-world scenarios:
- Laboratory Studies on Ion Channel Dynamics : Research utilizing patch-clamp techniques demonstrated that this compound could effectively block ion channels at concentrations that are not effective for anatoxin-a. This finding underscores the potential utility of this compound in studying receptor dynamics under varying conditions .
- Toxicological Assessments : In vivo studies have shown that exposure to this compound leads to observable toxic effects in model organisms, reinforcing concerns regarding its environmental presence and bioaccumulation in aquatic systems where cyanobacteria flourish .
Properties
IUPAC Name |
(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXHVHNLQOGKF-FXPVBKGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCC2CCC1N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923557 | |
Record name | N-Methylanatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120786-68-7 | |
Record name | N-Methylanatoxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methylanatoxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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